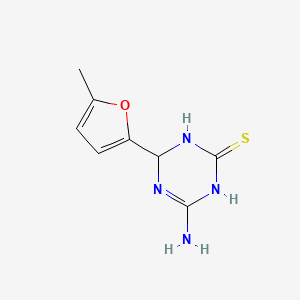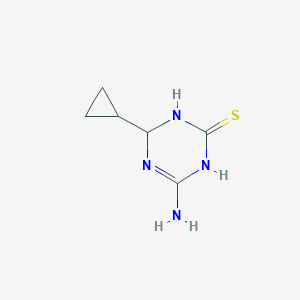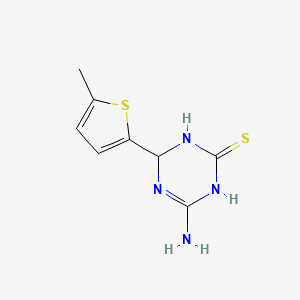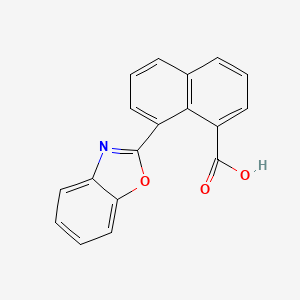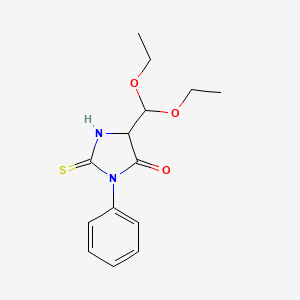
5-(diethoxymethyl)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Diethoxymethyl)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one is a complex organic compound that belongs to the class of imidazole derivatives. This compound is characterized by its unique structure, which includes a diethoxymethyl group, a mercapto group, and a phenyl group attached to an imidazole ring. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(diethoxymethyl)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction using benzene and an appropriate alkylating agent.
Addition of the Mercapto Group: The mercapto group can be added through a thiolation reaction using thiourea or hydrogen sulfide.
Attachment of the Diethoxymethyl Group: The diethoxymethyl group can be introduced through an alkylation reaction using diethyl carbonate or diethyl sulfate.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
5-(Diethoxymethyl)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form a sulfoxide or sulfone.
Reduction: The imidazole ring can be reduced under hydrogenation conditions.
Substitution: The diethoxymethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are used for hydrogenation reactions.
Substitution: Nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced imidazole derivatives.
Substitution: Various alkyl or aryl-substituted imidazole derivatives.
科学研究应用
5-(Diethoxymethyl)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Biological Research: It is used in studies to understand enzyme inhibition and protein-ligand interactions.
Industrial Applications: The compound is explored for its use in the synthesis of advanced materials and as a building block for more complex organic molecules.
作用机制
The mechanism of action of 5-(diethoxymethyl)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one involves its interaction with various molecular targets, including enzymes and receptors. The mercapto group can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition. The imidazole ring can interact with metal ions and participate in coordination chemistry, affecting various biochemical pathways.
相似化合物的比较
Similar Compounds
2-Mercaptoimidazole: Lacks the diethoxymethyl and phenyl groups, making it less complex.
4-Phenylimidazole: Contains a phenyl group but lacks the mercapto and diethoxymethyl groups.
5-Methyl-2-mercaptoimidazole: Similar structure but with a methyl group instead of a diethoxymethyl group.
Uniqueness
5-(Diethoxymethyl)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one is unique due to the presence of both the diethoxymethyl and mercapto groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for diverse interactions with biological targets and makes it a valuable compound in medicinal chemistry and industrial applications.
属性
IUPAC Name |
5-(diethoxymethyl)-3-phenyl-2-sulfanylideneimidazolidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3S/c1-3-18-13(19-4-2)11-12(17)16(14(20)15-11)10-8-6-5-7-9-10/h5-9,11,13H,3-4H2,1-2H3,(H,15,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXVZWVQEFIKRJJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C1C(=O)N(C(=S)N1)C2=CC=CC=C2)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
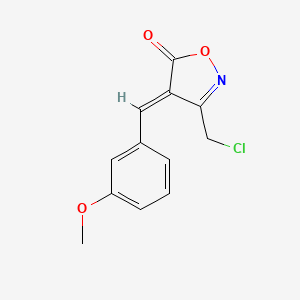
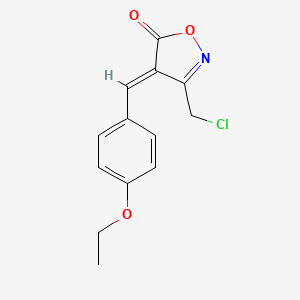
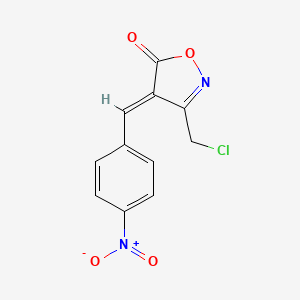

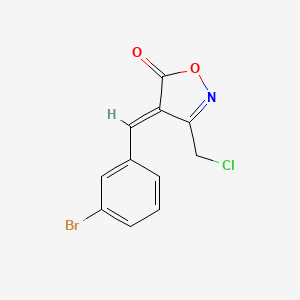
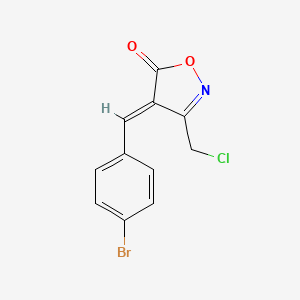
![5-[4-(Trifluoromethyl)phenyl]-1,2,4-triazine-3-thiol](/img/structure/B1326936.png)
![2-{[(2-Mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzamide](/img/structure/B1326973.png)

